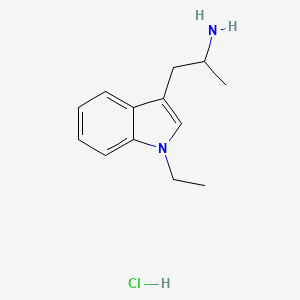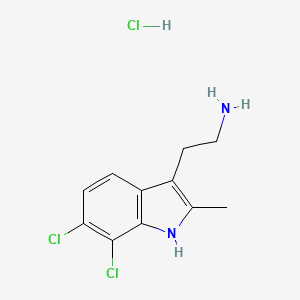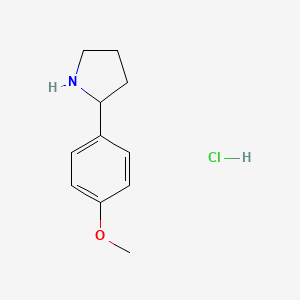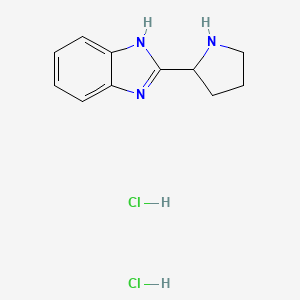
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
“2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C12H16BrClN2 . It has an average mass of 267.165 Da and a monoisotopic mass of 266.041840 Da .
Molecular Structure Analysis
The molecular structure of “2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride” consists of a brominated indole ring attached to an ethanamine group . The presence of bromine and the dimethyl groups on the indole ring may influence the compound’s reactivity and biological activity.Scientific Research Applications
Brominated Compounds in Indoor Environments
Brominated compounds, including novel brominated flame retardants (NBFRs), are increasingly applied in various consumer goods due to their fire-retardant properties. A critical review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence of NBFRs in indoor air, dust, and consumer products, emphasizing the need for more research on their environmental fate, toxicity, and potential risks. The study identifies knowledge gaps for several NBFRs, underscoring the importance of optimized analytical methods and further research on emission sources and potential leaching Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020).
Indole Synthesis and Its Applications
Indoles are a crucial class of compounds with a wide range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, offering a classification framework for all indole syntheses. This review serves as a valuable resource for organic chemists interested in the synthesis of indoles and could indirectly relate to the synthesis or research applications of compounds like "2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride" by highlighting methodologies for indole construction Taber, D., & Tirunahari, P. K. (2011).
properties
IUPAC Name |
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2.ClH/c1-7-5-10-9(3-4-14)8(2)15-12(10)11(13)6-7;/h5-6,15H,3-4,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIUPOJFFGIDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2CCN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)



amine hydrochloride](/img/structure/B3078042.png)
![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3078045.png)


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)